molecular formula C17H22N2O4 B2423319 (R)-3-((tert-Butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoic acid CAS No. 1073269-91-6

(R)-3-((tert-Butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoic acid

Cat. No. B2423319
CAS RN: 1073269-91-6
M. Wt: 318.373
InChI Key: TUZZBYOOQVPWSG-GFCCVEGCSA-N
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Description

“®-3-((tert-Butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoic acid” is a compound with the molecular formula C17H22N2O4 . It is also known as 3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid .


Synthesis Analysis

The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H22N2O4/c1-17(2,3)23-16(22)19-12(9-15(20)21)8-11-10-18-14-7-5-4-6-13(11)14/h4-7,10,12,18H,8-9H2,1-3H3, (H,19,22) (H,20,21)/t12-/m1/s1 .


Chemical Reactions Analysis

The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 318.37 . It is stored in dry conditions at 2-8°C . The physical form of this compound is solid .

Scientific Research Applications

Enantioselective Synthesis

  • Synthesis of Neuroexcitant Analogues : This compound has been used in the enantioselective synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of the neuroexcitant AMPA. This process involves coupling with 4-bromomethyl-2-methoxymethyl-5-tert-butylisoxazolin-3-one, resulting in enantiopure products (Pajouhesh et al., 2000).

  • Asymmetric Hydrogenation of Enamine Ester : Another application is in the asymmetric hydrogenation of enamine ester, leading to the synthesis of beta-amino acid pharmacophores, which are significant in pharmaceutical research (Kubryk & Hansen, 2006).

Chemical Synthesis Techniques

  • Lithium Allylamide Synthesis : The compound is used in the synthesis of unsaturated β-amino acid derivatives using lithium (α-methylbenzyl)allylamide, showcasing its versatility in creating complex organic structures (Davies, Fenwick, & Ichihara, 1997).

  • N-tert-Butoxycarbonylation of Amines : This compound has been applied in the N-tert-butoxycarbonylation of amines, a process important for the synthesis of N-Boc protected amino acids used in peptide synthesis (Heydari et al., 2007).

Pharmaceutical and Biological Applications

  • Synthesis of Highly Fluorescent Amino Acid Derivatives : A notable application is in synthesizing highly fluorescent amino acid derivatives, an area with potential in biological imaging and diagnostics (Guzow et al., 2001).

  • Urease Inhibitor Synthesis : It's also involved in synthesizing novel indole-based hybrid oxadiazole scaffolds, which show promise as potent urease inhibitors, indicating potential therapeutic applications (Nazir et al., 2018).

Mechanism of Action

The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .

Safety and Hazards

The safety information includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

(3R)-4-(1H-indol-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)19-12(9-15(20)21)8-11-10-18-14-7-5-4-6-13(11)14/h4-7,10,12,18H,8-9H2,1-3H3,(H,19,22)(H,20,21)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZZBYOOQVPWSG-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CNC2=CC=CC=C21)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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